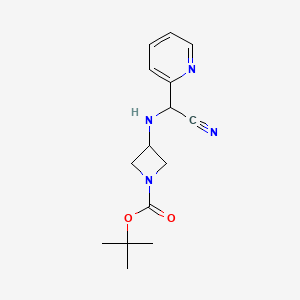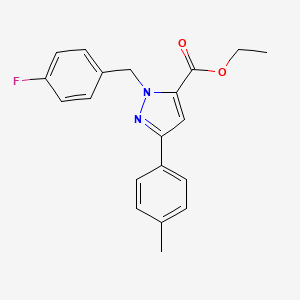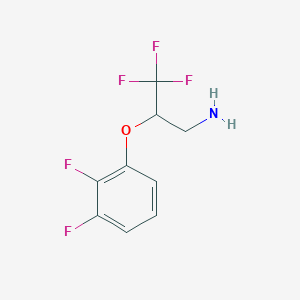![molecular formula C15H17N3O3 B14866560 [3-(1H-Indol-3-ylmethyl)-5-oxo-piperazin-1-YL]-acetic acid](/img/structure/B14866560.png)
[3-(1H-Indol-3-ylmethyl)-5-oxo-piperazin-1-YL]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[®-3-(1H-INDOL-3-YLMETHYL)-5-OXO-PIPERAZIN-1-YL]-ACETIC ACID is a complex organic compound that features an indole moiety, a piperazine ring, and an acetic acid group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals due to its diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of [®-3-(1H-INDOL-3-YLMETHYL)-5-OXO-PIPERAZIN-1-YL]-ACETIC ACID typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature to form the indole ring . The piperazine ring can be introduced through a series of nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
[®-3-(1H-INDOL-3-YLMETHYL)-5-OXO-PIPERAZIN-1-YL]-ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
[®-3-(1H-INDOL-3-YLMETHYL)-5-OXO-PIPERAZIN-1-YL]-ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [®-3-(1H-INDOL-3-YLMETHYL)-5-OXO-PIPERAZIN-1-YL]-ACETIC ACID involves its interaction with specific molecular targets. The indole moiety can bind to multiple receptors, influencing various biological pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
[®-3-(1H-INDOL-3-YLMETHYL)-5-OXO-PIPERAZIN-1-YL]-ACETIC ACID can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Properties
Molecular Formula |
C15H17N3O3 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-[3-(1H-indol-3-ylmethyl)-5-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H17N3O3/c19-14-8-18(9-15(20)21)7-11(17-14)5-10-6-16-13-4-2-1-3-12(10)13/h1-4,6,11,16H,5,7-9H2,(H,17,19)(H,20,21) |
InChI Key |
PEDOFXCTWRDREF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)CN1CC(=O)O)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


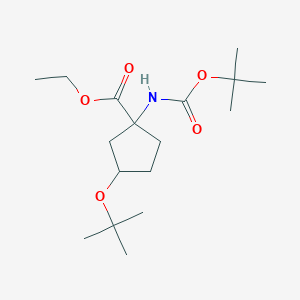
![4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione](/img/structure/B14866485.png)



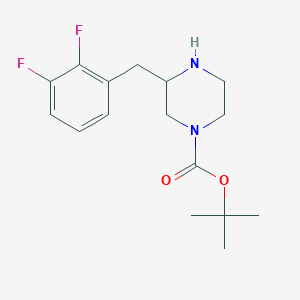
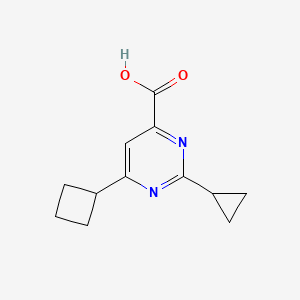
![(E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B14866526.png)

